molecular formula C12H12O3 B1271594 (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid CAS No. 55379-99-2

(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid

Cat. No.: B1271594
CAS No.: 55379-99-2
M. Wt: 204.22 g/mol
InChI Key: BDQXWLNXUBMIEG-VMPITWQZSA-N
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Description

(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Understanding Acidolysis of Lignin Model Compounds

Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, including enol ether compounds related to (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid, has revealed significant insights into the cleavage mechanisms of lignin. Studies by Yokoyama (2015) highlight the importance of the γ-hydroxymethyl group in the acidolysis process and confirm the existence of a hydride transfer mechanism in the degradation of such compounds. This research is pivotal for advancing our understanding of lignin degradation, which has implications for biofuel production and the development of sustainable materials T. Yokoyama, 2015.

Analyzing Global Trends in 2,4-D Herbicide Toxicity

While not directly studying this compound, the work of Zuanazzi et al. (2020) on 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide toxicity provides context for the environmental and health implications of similar compounds. This review utilizes scientometric analysis to highlight global research trends and gaps in the study of 2,4-D, underscoring the need for ongoing research into the ecological and health effects of such chemicals Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020.

Treatment of Wastewater from Pesticide Production

Research by Goodwin et al. (2018) on the treatment of wastewater containing various toxic pollutants from pesticide production, including compounds structurally related to this compound, demonstrates the complexity of removing such contaminants. The study indicates that biological processes and granular activated carbon are effective in treating high strength wastewaters rich in recalcitrant compounds, suggesting avenues for mitigating the environmental impact of chemical pollutants L. Goodwin, I. Carra, P. Campo, A. Soares, 2018.

Lipoic Acid's Role in Health and Disease

Although not directly related to this compound, the study on lipoic acid by Moura et al. (2015) highlights the potential health benefits of carboxylic acids with antioxidant properties. Lipoic acid, with its antioxidant and anti-inflammatory activities, serves as an example of how structurally distinct carboxylic acids can have significant therapeutic effects, including neuroprotection and cancer-fighting properties F. A. Moura, Kívia Queiroz de Andrade, J. D. dos Santos, M. Goulart, 2015.

Properties

IUPAC Name

(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h2-8H,1,9H2,(H,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQXWLNXUBMIEG-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55379-99-2
Record name (E)-3-(4-Prop-2-enoxyphenyl)prop-2-enoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055379992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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